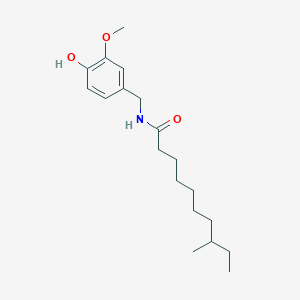

Dihydro Homocapsaicin II

Description

Contextualization within the Capsaicinoid Family and Alkaloid Classification

Dihydro Homocapsaicin II is a naturally occurring chemical compound found in chili peppers, which belong to the Capsicum genus. springermedizin.de It is classified as a capsaicinoid, a group of secondary metabolites responsible for the pungent or "hot" sensation of chili peppers. ijcrt.org Structurally, capsaicinoids are alkaloids, characterized by a vanillylamine (B75263) head and a fatty acid tail linked by an amide bond. rsc.org

The capsaicinoid family is diverse, with over 20 identified members. rsc.org The most abundant of these are capsaicin (B1668287) and dihydrocapsaicin (B196133), which together can constitute up to 90% of the total capsaicinoid content in a pepper. ijcrt.orgmendelnet.cz this compound, along with its isomer Homodihydrocapsaicin (B1673344) I, is considered a minor capsaicinoid, typically making up a small fraction (around 1%) of the total capsaicinoid profile. rsc.orgwikipedia.org The structural variations among capsaicinoids, primarily in the fatty acid chain, lead to differences in their pungency and biological activity. rsc.org

Rationale for Focused Academic Investigation of this compound as a Minor Capsaicinoid

The study of these less abundant compounds is crucial for several reasons:

Understanding Structure-Activity Relationships: By comparing the activity of various capsaicinoids, scientists can better understand how the length and structure of the fatty acid chain impact their interaction with receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1). biorxiv.orguliege.be

Novel Bioactivities: Minor capsaicinoids may possess unique biological activities that are yet to be fully discovered, offering potential for new therapeutic applications. cabidigitallibrary.org

Chemical Profile

| IUPAC Name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide |

| CAS Number | 20279-06-5 wikipedia.org |

| Chemical Formula | C19H31NO3 wikipedia.org |

| Molecular Weight | 321.461 g/mol wikipedia.org |

Synthesis and Biosynthesis

The pungency of chili peppers is a result of the accumulation of capsaicinoids, a process that is genetically determined. springermedizin.de The biosynthesis of capsaicinoids, including this compound, follows two main pathways within the pepper fruit. One pathway leads to the formation of the vanillylamine moiety, while the other produces a variety of fatty acids. ijcrt.org

The specific fatty acid precursor for this compound is 9-methyldecanoic acid. rsc.org This fatty acid is then combined with vanillylamine to form the final this compound molecule.

Occurrence and Natural Abundance

This compound is a minor component of the capsaicinoid profile in most chili pepper varieties. researchgate.net While capsaicin and dihydrocapsaicin are the most prevalent, accounting for 88.3% to 96.6% of the total capsaicinoids, the concentration of minor capsaicinoids like this compound is significantly lower. researchgate.net In some studied varieties, certain minor capsaicinoids were undetectable. researchgate.net The total capsaicinoid content can range from 3,718.2 to 7,671.8 µg per gram of dry weight. researchgate.net

Analytical Characterization

The identification and quantification of this compound and other capsaicinoids are typically performed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying the various capsaicinoids present in a sample. researchgate.net High-performance liquid chromatography (HPLC) is also commonly used for the analysis of these compounds.

Spectroscopic Methods: Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the molecules, aiding in their identification. biorxiv.org

Pharmacological and Biochemical Aspects

The primary molecular target for capsaicinoids, including this compound, is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The activation of this receptor by capsaicinoids leads to a sensation of heat and pain. The potency of different capsaicinoids in activating TRPV1 varies depending on their chemical structure. biorxiv.orguliege.be

Structure

3D Structure

Properties

Molecular Formula |

C19H31NO3 |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide |

InChI |

InChI=1S/C19H31NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22) |

InChI Key |

GOBFKCLUUUDTQE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Biogenesis of Dihydro Homocapsaicin Ii

Precursor Amino Acids and Initial Biochemical Transformations

The carbon skeleton of Dihydro Homocapsaicin II is derived from two primary precursors: an amino acid that forms the branched fatty acid moiety and another that gives rise to the aromatic vanillylamine (B75263) portion.

The branched-chain fatty acid component of this compound, specifically 10-methyldecanoic acid, originates from the amino acid L-isoleucine. nih.gov Radioisotopic labeling studies have demonstrated that the administration of labeled L-isoleucine to Capsicum fruits leads to the detectable incorporation of the label into the Homodihydrocapsaicin (B1673344) II (HDHC II) fraction. nih.gov This confirms that isoleucine is the direct precursor for the acyl group in this specific capsaicinoid. nih.gov

The initial step in this transformation involves the conversion of isoleucine into 2-methylbutyryl-CoA. This process is a key part of the catabolic pathway for isoleucine. metabolicsupportuk.orgnih.gov The enzyme 2-methylbutyryl-CoA dehydrogenase plays a crucial role in this metabolic sequence, catalyzing a critical dehydrogenation step. nih.gov The resulting 2-methylbutyryl-CoA serves as the starter unit for subsequent chain elongation in the fatty acid synthesis pathway. nih.gov

Table 1: Precursor and Initial Intermediate

| Precursor Amino Acid | Initial CoA Intermediate | Key Metabolic Pathway |

|---|

Interplay of Phenylpropanoid and Branched-Chain Fatty Acid Pathways

The synthesis of this compound is a classic example of metabolic convergence, where two major and distinct pathways—the phenylpropanoid pathway and the branched-chain fatty acid pathway—provide the two essential halves of the final molecule. researchgate.netresearchgate.net The phenylpropanoid pathway is responsible for producing the aromatic vanillylamine moiety, while the branched-chain fatty acid pathway contributes the fatty acid tail. nih.govnih.gov These two components are ultimately joined in a final condensation reaction. nih.gov

The vanillylamine portion of the molecule is synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. nih.gov This pathway involves a series of enzymatic steps to modify the phenyl group:

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from phenylalanine to produce cinnamic acid. researchgate.netresearchgate.net

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid. researchgate.netresearchgate.net

Further Hydroxylation: Another hydroxylation, mediated by coumaric acid 3-hydroxylase (Ca3H), converts p-coumaric acid to caffeic acid. researchgate.netnih.gov

Methylation: Caffeic acid O-methyltransferase (COMT) adds a methyl group to caffeic acid, yielding ferulic acid. researchgate.netscirp.org

Formation of Vanillin (B372448): Subsequent steps, though not fully elucidated in all species, lead to the formation of vanillin.

Amination: Finally, a putative aminotransferase (pAMT) is believed to catalyze the amination of vanillin to form vanillylamine, the aromatic building block for capsaicinoids. researchgate.netnih.gov

Starting with 2-methylbutyryl-CoA derived from isoleucine, the branched-chain fatty acid pathway elongates this starter unit to form the 10-methyldecanoic acid required for this compound. This elongation occurs through a Type II fatty acid synthase (FAS) system. researchgate.netnih.gov

The process involves the sequential addition of two-carbon units derived from malonyl-CoA. A key enzyme in this iterative process is β-ketoacyl-ACP synthase (KAS), which condenses the growing acyl chain with malonyl-ACP (acyl carrier protein). researchgate.net For this compound, the initial 5-carbon 2-methylbutyryl-CoA undergoes several cycles of condensation, reduction, and dehydration to achieve the final 11-carbon saturated acyl chain (10-methyldecanoic acid).

Enzymatic Machinery Involved in Capsaicinoid Biosynthesis Relevant to this compound

The biosynthesis of this compound is dependent on the coordinated action of numerous enzymes from the contributing metabolic pathways.

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Pathway | Function |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Phenylpropanoid | Converts Phenylalanine to Cinnamic acid. researchgate.netresearchgate.net |

| Cinnamic acid 4-hydroxylase | C4H | Phenylpropanoid | Converts Cinnamic acid to p-Coumaric acid. researchgate.netresearchgate.net |

| Caffeic acid O-methyltransferase | COMT | Phenylpropanoid | Converts Caffeic acid to Ferulic acid. researchgate.netscirp.org |

| Branched-chain amino acid aminotransferase | BCAT | Branched-Chain Fatty Acid | Involved in the initial steps of isoleucine catabolism. researchgate.net |

| β-ketoacyl-ACP synthase | KAS | Branched-Chain Fatty Acid | Elongates the fatty acid chain. researchgate.netnih.gov |

The final and definitive step in the biosynthesis of this compound is the condensation of the vanillylamine moiety (from the phenylpropanoid pathway) with the 10-methyldecanoyl-CoA (from the branched-chain fatty acid pathway). nih.gov This reaction is catalyzed by the enzyme Capsaicinoid Synthase (CS), also known as capsaicin (B1668287) synthase. researchgate.netnih.gov

CS activity is highly specific and is predominantly found in the placental tissue of Capsicum fruits, which is the site of capsaicinoid accumulation. nih.gov The gene encoding this enzyme, identified as csy1, is considered a key determinant of pungency in peppers. nih.gov The CS enzyme requires Mg²⁺, ATP, and coenzyme A (CoA) to function, facilitating the formation of the amide bond that characterizes all capsaicinoids, including this compound. nih.gov

Genetic Determinants and Regulation of this compound Accumulation in Capsicum Species

The biosynthesis and accumulation of specific capsaicinoids, including this compound, in the fruits of Capsicum species are complex quantitative traits. nih.gov These processes are governed by a sophisticated interplay of structural genes, which encode the enzymes directly involved in the biosynthetic pathways, and regulatory elements that control the timing and intensity of gene expression. nih.gov The variation in the content of individual capsaicinoids among different pepper cultivars is a direct result of the underlying genetic architecture, from major single-gene effects to the cumulative impact of multiple genomic regions. nih.govresearchgate.net

The production of this compound, like all capsaicinoids, relies on the convergence of the phenylpropanoid and the branched-chain fatty acid pathways. nih.gov Genetic control over the enzymes and precursors in these pathways is the ultimate determinant of the final capsaicinoid profile, including the relative abundance of this compound.

Key Genes and Their Regulatory Influence

Several key genes have been identified as critical control points in the capsaicinoid biosynthetic pathway. The expression levels and allelic variations of these genes directly influence the production of capsaicinoids.

Genes of the Phenylpropanoid Pathway: The synthesis of the vanillylamine moiety common to all capsaicinoids is controlled by several genes. The putative aminotransferase (pAMT) is crucial for converting vanillin to vanillylamine. nih.govmdpi.com High levels of capsaicinoid accumulation are consistently associated with high expression levels of both pAMT and Pun1. nih.gov Other upstream genes in this pathway, such as Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL), also play roles in providing the necessary precursors. nih.govmdpi.com

Genes of the Branched-Chain Fatty Acid Pathway: The structural diversity of capsaicinoids, including this compound, arises from the different fatty acid side chains incorporated during biosynthesis. This variation is controlled by genes in the branched-chain fatty acid pathway. Key enzymes include 3-keto-acyl-ACP synthase (KAS) and branched-chain amino acid aminotransferase (BCAT). researchgate.netnih.govresearchgate.net The KAS gene, in particular, is believed to play a significant role in regulating the production of the major fatty acid precursors for capsaicinoids. researchgate.netnih.gov The specific expression patterns and efficiency of these enzymes determine the pool of available fatty acids (e.g., 8-methyl-nonanoic acid for dihydrocapsaicin (B196133), 9-methyl-decanoic acid for homodihydrocapsaicin), thereby influencing the relative abundance of this compound and other analogs.

Regulatory Transcription Factors: The coordinated expression of the capsaicinoid biosynthetic genes is controlled by transcription factors. The R2R3-MYB transcription factor, CaMYB31 , has been identified as a significant regulator. mdpi.comnih.gov It is known to influence the expression of several key biosynthetic genes, including Pun1, pAMT, KAS, and C4H, thereby acting as a master regulator of the pathway. mdpi.com

Interactive Data Table: Key Genes in Capsaicinoid Biosynthesis Below is an interactive table summarizing the primary genes involved in the biosynthesis of capsaicinoids.

| Gene Name | Encoded Enzyme | Role in Pathway | Chromosomal Location |

| Pun1 | Capsaicin Synthase (CS) / Acyltransferase | Catalyzes the final condensation of vanillylamine and a fatty acid. nih.govuniprot.org | Chromosome 2 researchgate.net |

| pAMT | Putative Aminotransferase | Converts vanillin to vanillylamine. nih.govmdpi.com | Chromosome 3 researchgate.net |

| KAS | 3-keto-acyl-ACP synthase | Involved in the synthesis of branched-chain fatty acid precursors. researchgate.netnih.gov | - |

| BCAT | Branched-chain amino acid aminotransferase | Provides precursors for the branched-chain fatty acid pathway. nih.govnih.gov | Chromosome 3 nih.gov |

| CaMYB31 | R2R3-MYB Transcription Factor | Regulates the expression of multiple capsaicinoid biosynthetic genes. mdpi.comnih.gov | - |

| C4H | Cinnamate 4-hydroxylase | An early enzyme in the phenylpropanoid pathway. mdpi.com | - |

Quantitative Trait Loci (QTL) Analysis

Beyond individual genes, the quantitative variation in capsaicinoid content is controlled by multiple genomic regions known as Quantitative Trait Loci (QTLs). researchgate.netnih.gov QTL mapping studies in various Capsicum populations have successfully identified several such regions on different chromosomes that are associated with the content of specific capsaicinoids, including dihydrocapsaicin. nih.govnih.gov

These studies reveal that the genetic control of pungency is complex, involving several loci with varying degrees of impact. nih.gov Major QTLs have been consistently identified on chromosomes 2, 3, 4, 7, and 10. nih.govnih.gov For instance, a major QTL for capsaicinoid content, cap, was identified on chromosome 7. nih.gov Subsequent research has pinpointed QTLs specifically associated with dihydrocapsaicin content, such as qdhc2.1 and qdhc2.2 on chromosome 2. researchgate.net The identification of distinct QTLs for capsaicin and dihydrocapsaicin suggests that different genes may control the synthesis of each specific capsaicinoid, likely by regulating the availability of their respective fatty acid precursors. researchgate.netresearchgate.net Some of these QTLs have been found to co-localize with known candidate genes from the biosynthetic pathway, such as pAMT and BCAT, providing a strong link between these genomic regions and their functional role. mdpi.comnih.gov

Interactive Data Table: Selected QTLs for Dihydrocapsaicin and Total Capsaicinoid Content This table provides examples of QTLs identified in research that are linked to the accumulation of dihydrocapsaicin and other capsaicinoids.

| QTL Name | Chromosome | Associated Trait | Phenotypic Variation Explained (%) |

| qdhc2.1 | 2 | Dihydrocapsaicin Content | 12.1 |

| qdhc2.2 | 2 | Dihydrocapsaicin Content | 11.5 |

| PD-dicap10.2 | 10 | Dihydrocapsaicin Content | 11.3 |

| cap7.1 | 7 | Total Capsaicinoid Content | 24-42 (in digenic interaction) |

| PD-total10 | 10 | Total Capsaicinoid Content | 19.8 |

Advanced Synthetic Methodologies for Dihydro Homocapsaicin Ii

Amide Bond Formation Strategies: Carbodiimide Coupling Approaches

A prevalent and effective method for forging the crucial amide linkage in Dihydro Homocapsaicin II is through carbodiimide-mediated coupling reactions. This strategy directly connects the two key precursors: vanillylamine (B75263) and 9-methyldecanoic acid.

The core of this synthetic route is the reaction between vanillylamine and 9-methyldecanoic acid. nih.gov Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are employed to activate the carboxylic acid group of 9-methyldecanoic acid. google.comgoogle.comyoutube.com This activation facilitates the nucleophilic attack by the amine group of vanillylamine, leading to the formation of the stable amide bond that characterizes this compound. The reaction is typically carried out in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. google.comgoogle.comacs.org

| Reactants | Reagents | Product |

| Vanillylamine | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) | This compound |

| 9-Methyldecanoic Acid |

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. rsc.orgresearchgate.netmdpi.com The choice of solvent, coupling agent, base, and temperature all play significant roles in the success of the synthesis.

Solvents: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used to ensure the reactivity of the coupling agents and to prevent unwanted hydrolysis. acs.org

Coupling Agents: While EDC and DCC are standard choices, other activating agents can be utilized. google.comgoogle.com These include combinations of DCC with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or the use of carbonyldiimidazole (CDI). google.comgoogle.com The selection of the coupling agent can influence reaction times and yields.

Bases: An organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to the reaction mixture. Its purpose is to neutralize the acidic byproducts that form during the coupling process, thereby driving the reaction to completion.

Temperature: The reaction is typically initiated at a reduced temperature, often 0 °C, to control the initial exothermic reaction and is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

| Parameter | Options | Purpose |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Provide a non-reactive medium for the reaction. |

| Coupling Agent | EDC, DCC, DCC/HOAt, CDI | Activate the carboxylic acid for amide bond formation. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralize acidic byproducts. |

| Temperature | 0 °C to Room Temperature | Control reaction rate and ensure completion. |

Evolution of Environmentally Benign Synthetic Routes for Capsaicinoid Homologs

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods for capsaicinoids, including this compound. researchgate.netresearchgate.nettandfonline.com This evolution is driven by the need to reduce the use of hazardous reagents and minimize waste generation.

One promising approach involves the use of enzymatic catalysis. acs.org Lipases, for example, can be used to catalyze the amidation reaction under milder conditions and often with higher selectivity, reducing the need for protecting groups and harsh reagents. researchgate.net Research is also exploring the use of greener solvents, such as supercritical carbon dioxide, and alternative energy sources like microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.net Furthermore, flow chemistry techniques are being investigated to enable continuous production with better control over reaction parameters and reduced waste streams. acs.org The development of these greener synthetic strategies not only aligns with the principles of sustainable chemistry but also offers potential advantages in terms of safety and cost-effectiveness for the large-scale production of capsaicinoid homologs. researchgate.net

Structure Activity Relationship Sar Studies of Dihydro Homocapsaicin Ii and Its Analogs

Influence of Alkyl Chain Structure on Biological Potency

The alkyl side chain (Region C) of capsaicinoids is a primary determinant of their potency and biological activity. Modifications to this hydrophobic tail significantly alter the compound's interaction with its receptors. nih.gov

Impact of Chain Length, Branching, and Saturation on Receptor Interaction

The characteristics of the alkyl chain—its length, degree of branching, and saturation—are pivotal for potent receptor binding and activation. nih.gov

Chain Length: Research indicates that an optimal alkyl chain length for high potency generally falls between 8 and 12 carbon atoms. nih.govnih.gov Shorter chains tend to result in decreased activity. researchgate.net For instance, some studies have found that the highest bioactivity is associated with chain lengths of 8 or 9 carbons. nih.gov In contrast, certain desensitizing actions, which follow the initial pungent stimulation, are optimized with slightly longer chains of 10 to 12 carbons. nih.gov

Saturation: Dihydro Homocapsaicin II is a saturated analog, meaning its alkyl tail lacks double bonds. Along with capsaicin (B1668287), its saturated counterpart dihydrocapsaicin (B196133) is one of the two most abundant and potent capsaicinoids. nih.gov The absence of a double bond, as in this compound, generally results in comparable or slightly different potency compared to the unsaturated equivalent, highlighting that saturation is a well-tolerated modification.

Branching: The presence and position of branching in the alkyl chain can modulate activity. While natural capsaicin has a characteristic iso-methyl group, analogs like this compound have a straight chain. SAR studies show that a hydrophobic group is essential, and this can be a straight, branched, saturated, or unsaturated chain. nih.gov

| Structural Feature | Observation | Impact on Potency/Activity | Reference |

|---|---|---|---|

| Optimal Chain Length | Generally 8-12 carbon atoms for receptor binding. | High | nih.gov |

| Shorter Chains (<8 C) | Reduced interaction with binding pocket. | Decreased | researchgate.net |

| Saturation (e.g., Dihydro- forms) | Lacks double bonds in the alkyl tail. | Potency is maintained, often comparable to unsaturated analogs. | nih.gov |

| Unsaturation (trans-isomer) | The trans configuration is more stable and naturally occurring. | Essential for the high potency of unsaturated capsaicinoids. | nih.gov |

Significance of the Vanilloid Ring Pharmacophore for Agonist Activity

The vanilloid head group (Region A) is a pharmacophore—a molecular feature essential for the compound's pharmacological activity. This aromatic ring is a critical anchor for binding to receptors like TRPV1. nih.govnih.gov

Role of Substituents in Positions 3 and 4 of the Aromatic Ring

The specific arrangement of substituents on the aromatic ring is indispensable for potent agonist activity. nih.govresearchgate.net

4-Hydroxy Group: The phenolic hydroxyl group at position 4 is of paramount importance. Its ability to act as a hydrogen bond donor and acceptor is a key requirement for agonist activity. nih.gov This group interacts with specific amino acid residues, such as Tyrosine 511 (Y511), in the TRPV1 binding pocket. nih.govnih.gov

3-Methoxy Group: The methoxy (B1213986) group at position 3 is also crucial for high potency. Altering or removing this group typically leads to a significant reduction in the compound's ability to activate the TRPV1 receptor. drugbank.com Together, the 4-hydroxy and 3-methoxy groups define the vanillyl moiety that gives the receptor its name.

Modification of this vanilloid pharmacophore has been shown to reduce the potency of analogs, with some modified compounds even exhibiting mild inhibitory effects rather than agonist activity. drugbank.com

Correlation between Molecular Structure and TRPV1 Receptor Affinity and Activation

The precise molecular structure of this compound directly correlates with its ability to bind to and activate the TRPV1 ion channel. The interaction is a complex process involving specific molecular recognitions.

The capsaicinoid molecule binds to a pocket within the transmembrane domain of the TRPV1 channel. nih.gov The vanilloid head (Region A) is anchored in this pocket through hydrogen bonds and other interactions, notably with residues like Y511 and Threonine 551 (T551). nih.govnih.gov The hydrophobic alkyl tail (Region C) is believed to interact with the lipid bilayer of the cell membrane and hydrophobic parts of the channel, stabilizing the bound state. nih.govnih.gov

Upon binding, the ligand stabilizes the open state of the TRPV1 channel, allowing an influx of cations like calcium and sodium, which depolarizes the neuron and leads to signal transduction. nih.gov Even minor structural changes can have profound effects; for example, a single hydroxylation on the acyl tail of capsaicin was found to reduce its potency at the rat TRPV1 receptor by over 100-fold. biorxiv.org This demonstrates the high degree of structural specificity required for optimal receptor affinity and activation.

Effects of Structural Modifications on Diverse Pharmacological Activities (beyond TRPV1)

While TRPV1 is the classical target, structural analogs of capsaicin, including saturated forms like this compound, can exhibit a range of pharmacological effects independent of this channel. frontiersin.orgnih.gov These "unclassical" or TRPV1-independent actions are achieved by interacting with other molecular targets or by modifying cell membrane properties. frontiersin.orgdoaj.org

Anti-cancer Properties: Dihydrocapsaicin (DHC), a closely related saturated analog, has been shown to induce autophagy in human cancer cells in a manner regulated by the enzyme catalase. nih.gov This cytotoxic effect was found to be independent of the p53 tumor suppressor status. nih.gov Other capsaicin analogs have demonstrated anti-tumor activity by inducing apoptosis through pathways that may involve other receptors like TRPV6, which is expressed in several types of cancer. nih.gov

Neurotransmitter Release: Nonivamide, another synthetic saturated capsaicin analog, was found to increase the release of dopamine (B1211576) and serotonin (B10506) in a neuroblastoma cell line (SH-SY5Y) through a TRPV1-independent pathway. healthline.com

Antioxidant and Neuroprotective Effects: Structural modifications have led to the synthesis of capsaicin analogs with potent antioxidant and neuroprotective properties. nih.gov Certain analogs were more effective at scavenging free radicals than the reference compound quercetin. The phenolic hydroxyl group was identified as critical for this antioxidant activity. nih.gov

Anti-inflammatory and Anti-fibrotic Activity: By modifying the basic capsaicin structure, researchers have developed novel analogs that act as TRPV1 inhibitors with potent anti-fibrotic effects. One such analog showed over 100 times greater antifibrotic activity than capsaicin by inhibiting pathways involved in collagen deposition. nih.gov Analogs with alterations in both the aromatic ring and the alkyl chain have been shown to possess a wide array of activities, including anti-inflammatory, anti-diabetic, and anti-epileptic properties. benthamscience.comresearchgate.net

| Pharmacological Activity | Example Analog/Finding | Mechanism/Observation | Reference |

|---|---|---|---|

| Autophagy Induction (Anti-cancer) | Dihydrocapsaicin (DHC) | Induces autophagy in cancer cells via a catalase-regulated, p53-independent pathway. | nih.gov |

| Neurotransmitter Modulation | Nonivamide | Increases dopamine and serotonin release in a TRPV1-independent manner. | healthline.com |

| Antioxidant Activity | Synthetic analogs | Scavenges free radicals; the phenolic hydroxyl group is essential for this activity. | nih.gov |

| Anti-fibrotic Activity | (E)-1-(3,4-dihydroxyphenyl)-7-phenylhept-1-en-3-one | Inhibits TGF-β/Smads and MAPK pathways, showing >100-fold higher activity than capsaicin. | nih.gov |

Molecular and Cellular Mechanisms of Action of Dihydro Homocapsaicin Ii

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Activation

The principal mechanism by which Dihydro Homocapsaicin II and other capsaicinoids elicit their characteristic sensory effects is through the direct activation of the TRPV1 receptor. nih.gov This receptor is a non-selective cation channel predominantly expressed in sensory neurons that act as molecular detectors for a variety of noxious stimuli. nih.gov

The activation of the TRPV1 channel by capsaicinoids is initiated by the binding of the ligand to a specific pocket on the receptor. nih.gov While research on this compound is specific, the binding mechanism is well-understood for its close analogue, capsaicin (B1668287). Capsaicin binds to a pocket formed by the channel's transmembrane segments, adopting a "tail-up, head-down" configuration. nih.govnih.gov This interaction is stabilized by both hydrogen bonds and van der Waals forces. nih.govresearchgate.net

The binding site involves key amino acid residues. The vanillyl head group of the capsaicinoid molecule is thought to interact with residues such as Tyr511 and Ser512, while the hydrophobic tail interacts with residues like Met547 and Phe543 within the binding pocket. researchgate.net This binding event induces a conformational change in the receptor protein, which is believed to allosterically promote the opening of the channel's activation gate, located in the lower part of the S6 helix. nih.govresearchgate.netmdpi.com This structural rearrangement allows for the passage of ions across the cell membrane. nih.gov

Upon the opening of the TRPV1 channel, there is a significant influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. nih.govnih.gov The high permeability of the channel to Ca²⁺ is a critical aspect of its function. nih.gov This rapid influx of positively charged ions leads to the depolarization of the neuronal membrane. nih.gov If this depolarization reaches a sufficient threshold, it triggers the firing of action potentials, which are then propagated to the central nervous system, resulting in the perception of a pungent or burning sensation. nih.govresearchgate.net

The increase in intracellular calcium concentration is a key event, as Ca²⁺ acts as a crucial second messenger, initiating various downstream signaling cascades. nih.gov This Ca²⁺ influx is also involved in the phenomenon of desensitization, where prolonged exposure to an agonist like a capsaicinoid leads to a reduced response, a process that involves feedback mechanisms such as calmodulin binding. nih.govfrontiersin.org

The potency of different capsaicinoids in activating the TRPV1 receptor can vary. Capsaicin is the most abundant and well-studied capsaicinoid. nih.gov Dihydrocapsaicin (B196133), another major capsaicinoid, is reported to have a pungency and potency at the TRPV1 receptor that is equivalent to capsaicin. targetmol.com Homodihydrocapsaicin (B1673344), of which this compound is a specific form, is also known to be pungent, suggesting potent TRPV1 activation. nih.gov While direct EC₅₀ values for this compound are not extensively documented in comparative studies, the structural similarities among these compounds allow for an inferential comparison based on available data for the broader capsaicinoid class.

| Compound | Relative Pungency (Scoville Heat Units - SHU) | Potency at TRPV1 Receptor |

| Capsaicin | ~16,000,000 | High |

| Dihydrocapsaicin | ~16,000,000 | Equivalent to Capsaicin targetmol.com |

| This compound | Pungent, similar to other major capsaicinoids | Potent Agonist nih.gov |

This table provides an overview of the relative potencies. Absolute values can vary based on the specific experimental assay used.

Non-TRPV1 Mediated Cellular Pathways

Emerging research indicates that the biological activities of capsaicinoids are not exclusively mediated by the TRPV1 receptor. nih.gov These compounds can influence cellular functions through alternative pathways, independent of TRPV1 activation. researchgate.net

Capsaicinoids, due to their amphiphilic nature, can interact with and alter the properties of cell membranes. nih.gov This interaction can, in turn, modulate the function of various membrane-embedded proteins, including other ion channels and transporters, in a TRPV1-independent manner. nih.govresearchgate.net For instance, studies on capsaicin have shown that at higher concentrations, it can inhibit voltage-gated sodium and potassium channels in a manner that is not blocked by TRPV1 antagonists, suggesting a direct effect or a membrane-mediated mechanism. nih.gov Dihydrocapsaicin has been shown to reduce the expression of apoptosis-inducing factor (AIF), Bax, and Caspase-3, while increasing levels of Bcl-2 and phosphorylated Akt, indicating an influence on cellular survival pathways. medchemexpress.com

Beyond receptor interactions, this compound has been investigated for its potential to modulate the activity of key enzymes involved in inflammatory pathways. Specifically, molecular docking studies have analyzed the interaction between homodihydrocapsaicin and Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). nusanipa.ac.idnih.gov

This research suggests that homodihydrocapsaicin can act as a COX-2 inhibitor. nusanipa.ac.id The interaction between the compound and the COX-2 enzyme is characterized by the formation of hydrophobic bonds, hydrogen bonds, and van der Waals forces with amino acid residues in the enzyme's active site. nusanipa.ac.id This inhibitory action on COX-2 represents a significant non-TRPV1 mediated mechanism through which this compound may exert anti-inflammatory effects. nusanipa.ac.idnih.gov

| Parameter | Value | Source |

| Target Enzyme | Cyclooxygenase-2 (COX-2) | nusanipa.ac.id |

| Compound | Homodihydrocapsaicin | nusanipa.ac.id |

| Binding Energy | -284.86 cal/mol | nusanipa.ac.id |

| Interaction Type | Hydrophobic bonds, Hydrogen bonds, van der Waals forces | nusanipa.ac.id |

This table summarizes the findings of a molecular interaction analysis of Homodihydrocapsaicin with the COX-2 enzyme.

Interactions with Gene Expression and Protein Modulation (e.g., MAPK1, AKT1 Signaling)

The specific molecular interactions of this compound with gene expression and protein modulation pathways, including the Mitogen-Activated Protein Kinase 1 (MAPK1) and Protein Kinase B (AKT1) signaling cascades, are not extensively detailed in current scientific literature. Research has predominantly centered on the more abundant capsaicinoids, such as capsaicin and dihydrocapsaicin. However, the structural similarity of this compound to these compounds allows for informed postulation regarding its potential mechanisms of action, although direct empirical evidence remains limited.

Capsaicinoids as a class are known to influence a variety of cellular signaling pathways that are crucial for cell proliferation, survival, and apoptosis. The MAPK/ERK and PI3K/AKT pathways are two of the most significant signaling cascades modulated by capsaicin, the most studied capsaicinoid.

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes including cell growth, differentiation, and survival. Similarly, the PI3K/AKT pathway is a key signaling pathway that promotes cell survival and growth in response to extracellular signals.

While direct evidence for this compound is not available, studies on the broader class of capsaicinoids indicate a potential for interaction with these pathways. It is hypothesized that, like other capsaicinoids, this compound could potentially modulate the activity of MAPK1 and AKT1, thereby influencing gene expression and downstream cellular responses. However, without specific research on this compound, any such effects remain speculative. Further investigation is required to elucidate the precise molecular and cellular mechanisms of this compound and its specific impact on MAPK1 and AKT1 signaling.

Interactive Data Table: Research Findings on Capsaicinoid Interactions with MAPK1 and AKT1 Signaling

The following table summarizes findings on the broader class of capsaicinoids, primarily capsaicin, to provide context for the potential, yet unconfirmed, actions of this compound.

| Compound Class | Target Pathway | Observed Effect | Cellular Context |

| Capsaicinoids (general) | MAPK/ERK | Modulation of phosphorylation | Various cell lines |

| Capsaicinoids (general) | PI3K/AKT | Modulation of phosphorylation | Various cell lines |

Preclinical Pharmacological and Biological Effects of Dihydro Homocapsaicin Ii

In Vitro Studies on Cellular Models

Anti-inflammatory Modulations in Cell Cultures

Antioxidant Mechanisms and Oxidative Stress Mitigation

Specific research detailing the antioxidant mechanisms of Dihydro Homocapsaicin II is limited. However, capsaicin (B1668287) and other capsaicinoids are recognized for their antioxidant potential. nih.govresearchgate.net These compounds possess a phenolic hydroxyl group in their chemical structure, which is a key feature for scavenging free radicals and reducing oxidative stress. Studies on capsaicin have shown its ability to protect cells from damage induced by oxidative agents by upregulating antioxidant enzymes and inhibiting lipid peroxidation. nih.gov Given the structural similarities, it is reasonable to postulate that this compound may also contribute to the mitigation of oxidative stress at the cellular level.

Investigations into Cytotoxic and Pro-Apoptotic Effects in Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of this compound on cancer cell lines have not been specifically documented in the available literature. However, the anticancer properties of capsaicin and, to a lesser extent, other capsaicinoids are well-established. frontiersin.orgspringermedizin.de Capsaicin has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell types, including those of the prostate, breast, and colon. springermedizin.denih.gov The proposed mechanisms for these effects include the induction of cell cycle arrest, disruption of mitochondrial function, and the modulation of various signaling pathways involved in cancer cell survival and proliferation. nih.gov Some studies have also suggested that certain capsaicinoids may act as topoisomerase inhibitors, an action that can lead to DNA damage and cell death in cancer cells. springermedizin.de While speculative, this compound may share some of these cytotoxic and pro-apoptotic properties.

In Vivo Studies in Animal Models

Analgesic Properties and Nociceptive Pathway Modulation

Direct evidence for the analgesic properties of this compound from animal models is currently lacking. However, the analgesic effects of capsaicinoids are a cornerstone of their pharmacological profile. spandidos-publications.comresearchgate.net The primary mechanism of action is the activation and subsequent desensitization of TRPV1 receptors on nociceptive (pain-sensing) neurons. nih.govjfda-online.com Topical application of capsaicin initially causes a burning sensation, followed by a period of reduced sensitivity to pain. This "defunctionalization" of nociceptors is the basis for the clinical use of capsaicin patches for pain relief. It is highly probable that this compound, as a capsaicinoid, also interacts with the TRPV1 receptor and could therefore possess analgesic properties. nih.gov

Effects on Thermoregulation and Metabolic Processes

There is a paucity of specific data on the effects of this compound on thermoregulation and metabolic processes in animal models. The broader family of capsaicinoids, however, has been shown to influence these physiological functions. nih.govmdpi.com Activation of TRPV1 by capsaicin can induce thermogenesis, the process of heat production in the body. nih.gov This has been linked to an increase in metabolic rate and energy expenditure. nih.gov Animal studies have suggested that dietary capsaicin can reduce body fat and improve metabolic health. nih.govmdpi.com These effects are thought to be mediated through the activation of brown adipose tissue and the modulation of lipid and glucose metabolism. nih.gov It is conceivable that this compound could contribute to similar metabolic effects.

Systemic Pharmacokinetics and Distribution in Preclinical Models

Currently, there is a notable lack of specific preclinical data on the systemic pharmacokinetics and tissue distribution of the compound this compound. Research available in the public domain primarily focuses on its more prevalent analogue, dihydrocapsaicin (B196133).

Studies on dihydrocapsaicin in rat models have shown that it is readily absorbed from the gastrointestinal tract. nih.govnih.gov Following intragastric administration, dihydrocapsaicin and related capsaicinoids are almost entirely metabolized before they can reach systemic circulation, indicating a significant first-pass effect. nih.gov This rapid and effective metabolism primarily occurs in the liver, with some biotransformation also taking place within the intestinal lumen. nih.govnih.gov

In preclinical rat models, after gastrointestinal application, less than 5% of the total extracted radioactivity was identified as unchanged [3H]-dihydrocapsaicin in trunk blood and brain tissue within 15 minutes. nih.gov In contrast, intravenous or subcutaneous administration resulted in approximately 50% of unchanged [3H]-dihydrocapsaicin being detected in these tissues after 3 minutes and 90 minutes, respectively. nih.gov This suggests that the route of administration significantly impacts the systemic availability of the compound.

The primary route of absorption for dihydrocapsaicin appears to be the portal system, not the mesenteric lymphangial system. nih.gov In portal blood, the majority of radioactivity was composed of unchanged [3H]-dihydrocapsaicin (85%) bound to the albumin fraction, with the remaining 15% being its metabolite, 8-methyl nonanoic acid. nih.gov This indicates that while metabolism occurs, a portion of the absorbed compound initially remains intact in the portal circulation.

Advanced Analytical Methodologies for Dihydro Homocapsaicin Ii Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Dihydro Homocapsaicin II, enabling its isolation from other capsaicinoids and plant matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of capsaicinoids due to its high resolution and sensitivity. researchgate.net For this compound, reversed-phase HPLC is typically utilized, allowing for the separation of various capsaicinoids based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govnih.gov The separation is often achieved using a gradient elution of solvents such as methanol, acetonitrile, and water, sometimes with the addition of formic acid to improve peak shape. nih.gov

A variety of detection methods can be coupled with HPLC to enhance selectivity and sensitivity:

UV Detection: The presence of a vanillyl group in the structure of this compound allows for its detection using UV spectrophotometry, typically around 280 nm. mdpi.com This method is robust and widely used for quantification. e-sc.org

Fluorescence Detection: This method offers greater sensitivity and selectivity compared to UV detection for fluorescent compounds. While less common for routine analysis of capsaicinoids, it can be employed for trace-level detection.

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity, enabling definitive identification and quantification. nih.govnih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique used for these analyses. nih.govnih.gov LC-MS is particularly valuable for distinguishing between isomeric compounds and for analyzing complex extracts where baseline separation is challenging to achieve. mdpi.com

The selection of the detection method is contingent on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of capsaicinoids, including this compound. cabidigitallibrary.orgnih.gov This technique is well-suited for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of capsaicinoids, which have relatively low volatility, derivatization may sometimes be employed to increase their thermal stability and improve chromatographic performance, though direct analysis is also possible. researchgate.net

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be combined with GC-MS to concentrate volatile and semi-volatile analytes from a sample matrix. nih.gov In the context of this compound analysis, SPME-GC-MS offers a simple and efficient method for the extraction and analysis of this compound from peppers and their products. researchgate.netnih.gov The optimization of SPME parameters such as fiber coating, extraction time, and temperature is crucial for achieving good sensitivity and reproducibility. nih.gov

Interactive Data Table: Comparison of Chromatographic Methods for Capsaicinoid Analysis

| Feature | HPLC-UV | HPLC-MS/MS | GC-MS | SPME-GC-MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on boiling point and polarity, detection by mass-to-charge ratio. | Extraction by fiber sorption, separation by boiling point, detection by mass-to-charge ratio. |

| Sample Volatility | Not required. | Not required. | Required (or derivatization). | Required. |

| Sensitivity | Moderate. e-sc.org | High. nih.govnih.gov | High. cabidigitallibrary.org | High. nih.gov |

| Selectivity | Moderate. | High. nih.govnih.gov | High. cabidigitallibrary.org | High. nih.gov |

| Structural Info | Limited. | High (fragmentation patterns). nih.gov | High (fragmentation patterns). cabidigitallibrary.org | High (fragmentation patterns). nih.gov |

| Sample Prep | Solvent extraction. | Solvent extraction. | Solvent extraction, potential derivatization. | Minimal (direct extraction). nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Purity Assessment

For the unambiguous identification and characterization of this compound, spectroscopic and spectrometric techniques are indispensable. These methods provide detailed information about the molecular structure and are crucial for confirming the identity of the compound isolated by chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. nih.gov Both ¹H-NMR and ¹³C-NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound. nih.gov

¹H-NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and splitting patterns of the signals in the ¹H-NMR spectrum are used to piece together the structure of the molecule. nih.gov

¹³C-NMR: This provides information about the different types of carbon atoms in the molecule. nih.gov The chemical shifts of the carbon signals are indicative of their functional group and hybridization state.

While specific NMR data for this compound is not extensively published, the spectra would be interpreted by comparison with the well-documented spectra of other capsaicinoids like dihydrocapsaicin (B196133) and homodihydrocapsaicin (B1673344) I. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique used for the identification and structural characterization of compounds. nih.gov In MS/MS analysis of this compound, the precursor ion corresponding to the protonated molecule is selected and then fragmented by collision-induced dissociation (CID) to produce a series of product ions. nih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

For capsaicinoids, a common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a stable vanillyl cation at m/z 137. nih.govnih.gov The other fragments provide information about the structure of the fatty acid side chain. nih.gov By analyzing the masses of the precursor and product ions, the molecular weight and structural features of this compound can be confirmed. nih.govnih.gov This technique is particularly useful for distinguishing between different capsaicinoid analogues. nih.gov

Interactive Data Table: Key Mass Spectrometry Fragments for Capsaicinoid Identification

| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Reference |

| Capsaicin (B1668287) | 306 | 137 | nih.govnih.gov |

| Dihydrocapsaicin | 308 | 137 | nih.govnih.gov |

| Nordihydrocapsaicin | 294 | 137, 122, 195 | nih.gov |

| Homocapsaicin | 320 | 137, 121, 182 | nih.gov |

| Homodihydrocapsaicin | 322 | 137, 151, 195 | nih.govnih.gov |

Note: this compound, as an isomer of homodihydrocapsaicin, is expected to have the same precursor ion and similar key product ions.

Computational Approaches in this compound Research

Computational chemistry provides valuable insights into the properties and behavior of molecules like this compound. researchgate.net These methods can be used to predict various molecular properties and to complement experimental data.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry, vibrational frequencies, and NMR chemical shifts of this compound. nih.gov These calculated parameters can then be compared with experimental data from techniques like IR and NMR spectroscopy to confirm the structure of the molecule.

Molecular docking simulations can be employed to study the interaction of this compound with biological targets. nih.gov These simulations predict the preferred binding orientation and affinity of the molecule to a receptor, providing insights into its potential biological activity. nih.govresearchgate.netmdpi.com While much of the computational work has focused on capsaicin, the same principles and methodologies are applicable to understanding the structure-activity relationships of this compound. nih.govresearchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This methodology is instrumental in understanding the interactions between a ligand, such as this compound, and its corresponding biological receptor at an atomic level. nih.gov For capsaicinoids, the primary receptor of interest is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in detecting noxious stimuli. nih.govresearchgate.net

The binding of capsaicin-like compounds to the TRPV1 receptor follows a well-defined pharmacophore model, which consists of three key regions: a vanillyl "head" group, an amide "neck," and a hydrophobic aliphatic "tail". nih.gov this compound fits this model perfectly. Molecular docking studies reveal that these ligands adopt a "tail-up, head-down" configuration within a large binding pocket formed by the transmembrane domains of the TRPV1 receptor. nih.govnih.gov

The vanillyl head group of the ligand typically forms crucial hydrogen bonds with polar amino acid residues within the binding site, such as Tyrosine 511 (Y511), Serine 512 (S512), and Arginine 557 (R557). nih.gov The amide neck also contributes to binding stability through hydrogen bonding. Meanwhile, the long aliphatic tail of this compound engages in significant hydrophobic and van der Waals interactions with nonpolar residues in the upper part of the binding pocket. These interactions are critical for the high-affinity binding and activation of the channel. nih.govnih.gov The binding energy, typically expressed in kcal/mol, quantifies the affinity of the ligand for the receptor; a lower (more negative) value indicates a more stable complex and stronger binding. nih.gov

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Capsaicin | TRPV1 | -9.5 to -11.0 | Y511, S512, R557, T550 | Hydrogen Bonding, Hydrophobic |

| Capsaicin | Carbonic Anhydrase 2 | -6.2 | Gln92, His94, Leu198, Thr199 | Hydrogen Bonding, Hydrophobic nih.gov |

| Capsaicin | Bcl-2 (Apoptotic Protein) | -258.17 (Etotal) | Not Specified | Not Specified nih.gov |

| Dihydrocapsaicin | TRPV1 | -9.0 to -10.5 | Y511, S512, R557, T550 | Hydrogen Bonding, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key structural features, or "molecular descriptors," that influence a compound's activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.govmdpi.com This approach is valuable for rationally designing novel compounds with enhanced properties. mdpi.com

In the context of this compound and other capsaicinoids, QSAR studies have been successfully employed to understand the structural requirements for their characteristic pungency and agonist activity at the TRPV1 receptor. nih.gov These models typically correlate physicochemical descriptors of the molecules with their observed biological effects. Key descriptors for capsaicinoids often include:

Lipophilicity (log P): The hydrophobicity of the aliphatic tail is a critical determinant of activity. QSAR studies have identified an optimal log P value for agonist potency, estimated to be around 5.12. nih.gov

Electrostatic Properties: The distribution of charge and the potential for hydrogen bonding in the vanillyl head and amide neck regions are crucial for receptor interaction. nih.gov

Steric and Structural Features: The size, shape, and length of the aliphatic tail influence how well the molecule fits into the receptor's binding pocket. nih.gov

The validity and predictive power of a QSAR model are assessed using several statistical metrics. nih.gov The coefficient of determination (r²) indicates how well the model fits the training data, while the cross-validated correlation coefficient (q² or r²_CV) and the predictive r-squared (r²_pred) for an external test set measure the model's robustness and ability to predict the activity of new compounds. nih.gov A robust model will have high values for all these parameters, indicating a strong correlation between structure and activity. nih.govnih.gov

| Model Parameter | Value | Description |

|---|---|---|

| Coefficient of Determination (r²) | 0.949 - 0.989 | Indicates the goodness-of-fit of the model to the training data. nih.gov |

| Cross-Validated Correlation Coefficient (r²_CV or q²) | 0.860 - 0.955 | Measures the internal predictive ability of the model through cross-validation. nih.gov |

| External Prediction Correlation Coefficient (r²_pred) | 0.859 - 0.904 | Assesses the model's ability to predict the activity of an external set of compounds. nih.gov |

Comparative Academic Research of Dihydro Homocapsaicin Ii with Other Capsaicinoids and Analogs

Structural Distinctions and Their Functional Implications

The bioactivity and pungency of capsaicinoids are intrinsically linked to their chemical structure. All capsaicinoids share a common vanillylamine (B75263) head and an amide bond, but they differ in the structure of their fatty acid tail. These differences, primarily in chain length and the presence or absence of a double bond, significantly influence their interaction with biological targets and their resulting sensory and physiological effects.

Dihydro Homocapsaicin II possesses a C10 fatty acid chain (decanoic acid) derived from leucine with an additional methyl group. Crucially, its acyl chain is saturated, meaning it lacks the carbon-carbon double bond found in its unsaturated counterpart, Homocapsaicin II.

Key Structural Comparisons:

Versus Capsaicin (B1668287): Capsaicin has a C9 acyl chain with a double bond. This compound has a longer, saturated C10 chain.

Versus Dihydrocapsaicin (B196133): Dihydrocapsaicin has a saturated C9 acyl chain. This compound features a longer C10 chain.

Versus Homocapsaicin I & II: Homocapsaicin I has a C9 acyl chain with a double bond, but the branching pattern differs. Homocapsaicin II is the unsaturated analog of this compound, sharing the same C10 length but containing a double bond.

These seemingly minor structural alterations have significant functional consequences. The length and saturation of the fatty acid tail affect the molecule's lipophilicity, which influences its ability to cross cell membranes and bind to its primary receptor, TRPV1. Generally, saturation of the acyl chain, as seen in this compound, tends to slightly alter the nature of the pungent sensation. For instance, homodihydrocapsaicin (B1673344) is reported to produce a "numbing burn" in the throat that is prolonged. wikipedia.org The pungency of homodihydrocapsaicin is rated at 8,600,000 Scoville Heat Units (SHU), which is about half that of pure capsaicin (16,000,000 SHU) but still indicates a very high potency. wikipedia.orgepa.gov

| Compound | Acyl Chain Length | Saturation | Pungency (SHU) |

|---|---|---|---|

| Capsaicin | C9 | Unsaturated | 16,000,000 |

| Dihydrocapsaicin | C9 | Saturated | 16,000,000 |

| Nordihydrocapsaicin | C8 | Saturated | 9,100,000 |

| Homocapsaicin | C10 | Unsaturated | 8,600,000 |

| This compound | C10 | Saturated | 8,600,000 |

Differential Receptor Binding Affinities and Activation Profiles (e.g., TRPV1)

The primary molecular target for capsaicinoids is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons. nih.gov Activation of TRPV1 by stimuli like heat, acid, or capsaicinoids leads to an influx of calcium and sodium ions, depolarizing the neuron and generating a signal perceived as heat and pain. nih.govresearchgate.net

The binding of capsaicinoids to TRPV1 occurs at a specific pocket formed by the channel's transmembrane segments. nih.gov The vanillyl head of the capsaicinoid forms hydrogen bonds within this pocket, while the hydrophobic acyl tail interacts with the lipid membrane and other nonpolar residues of the channel. researchgate.net The precise conformation and length of this tail are critical for stabilizing the open state of the channel.

While specific binding affinity constants (e.g., Kᵢ or EC₅₀) for this compound are not extensively documented in comparative studies, its high SHU rating strongly suggests it is a potent agonist of TRPV1. The structural differences in its C10 saturated acyl chain, compared to the C9 chain of capsaicin, would inevitably alter the thermodynamics of its interaction with the TRPV1 binding pocket. This can affect both the affinity (how well it binds) and the efficacy (how well it activates the channel upon binding).

The prolonged, numbing sensation described for homodihydrocapsaicin suggests a potentially different activation and desensitization profile at the TRPV1 receptor compared to the sharp, immediate heat from capsaicin. wikipedia.org This could be due to a slower dissociation rate from the receptor or a different conformational change induced upon binding, leading to altered channel kinetics. After initial activation, prolonged exposure to a TRPV1 agonist like this compound leads to a desensitized state, where the neuron becomes refractory to further stimuli, which is the basis for the analgesic effect of capsaicinoids. nih.gov

Comparative Biological Activities and Mechanistic Variations

Comparison of Anti-inflammatory and Analgesic Effects

The biological activities of capsaicinoids are largely mediated by their interaction with TRPV1 receptors. The initial activation of these receptors on sensory neurons leads to the release of neuropeptides like Substance P, causing neurogenic inflammation and pain. However, this is followed by a lasting period of receptor desensitization and nerve terminal ablation, which underlies the analgesic (pain-relieving) properties of capsaicinoids. nih.govmdpi.com

Capsaicinoids have also demonstrated anti-inflammatory effects that can be independent of TRPV1. They can inhibit key inflammatory pathways, such as the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor for pro-inflammatory cytokines. uniupo.itresearchgate.netnih.gov By preventing the degradation of IκB-α, capsaicinoids can block the signaling cascade that leads to the production of inflammatory mediators like interleukins and tumor necrosis factor-alpha (TNF-α). researchgate.net

Direct comparative studies isolating the specific anti-inflammatory and analgesic potency of this compound are scarce. However, given its structural similarity and potent TRPV1 agonism, it is expected to share these dual properties. The variations in its acyl chain may modulate the potency and duration of these effects. For instance, differences in lipophilicity could affect tissue penetration and local bioavailability, potentially altering the efficacy of its analgesic and anti-inflammatory actions compared to capsaicin or dihydrocapsaicin.

Comparative Cytotoxicity and Anti-tumor Potentials

A growing body of research has highlighted the potential of capsaicinoids as anti-cancer agents. nih.gov They have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle in a wide variety of cancer cell lines. nih.gov The mechanisms are multifaceted and can be both TRPV1-dependent and -independent. TRPV1-mediated calcium influx can trigger mitochondrial dysfunction and activate apoptotic pathways. nih.gov Independently of TRPV1, capsaicinoids can generate reactive oxygen species (ROS), disrupt mitochondrial membrane potential, and interact with other cellular targets to induce cytotoxicity selectively in cancer cells, often sparing normal cells. nih.govnih.gov

Comparative studies on capsaicinoid cytotoxicity have revealed structure-dependent activity. For example, one study comparing capsaicin and dihydrocapsaicin in human lung carcinoma (A549) cells found that dihydrocapsaicin was more efficient at decreasing cell viability. nih.govresearchgate.net This suggests that the saturation of the acyl chain can enhance cytotoxic potential in certain contexts.

| Biological Activity | Primary Mechanism | Key Capsaicinoids Studied |

|---|---|---|

| Analgesia | TRPV1 activation followed by desensitization and nerve terminal defunctionalization. | Capsaicin, Dihydrocapsaicin |

| Anti-inflammation | Inhibition of NF-κB pathway; reduction of pro-inflammatory cytokines. | Capsaicin, Nordihydrocapsiate |

| Anti-tumor/Cytotoxicity | Induction of apoptosis via ROS generation, mitochondrial disruption, and cell cycle arrest. | Capsaicin, Dihydrocapsaicin, Nordihydrocapsaicin |

Biosynthetic Peculiarities and Divergences Among Capsaicinoid Homologs

The structural diversity of capsaicinoids arises from divergences in their biosynthesis. The synthesis occurs through the convergence of two major metabolic pathways in the placental tissue of chili peppers: the phenylpropanoid pathway and the branched-chain fatty acid pathway. proquest.comnih.govresearchgate.net

Phenylpropanoid Pathway: This pathway produces the vanillylamine head group from the amino acid phenylalanine. This part of the structure is common to all major capsaicinoids.

Branched-Chain Fatty Acid Pathway: This pathway generates the variable acyl (fatty acid) tails and is the source of diversity. The precursors are the branched-chain amino acids valine or leucine.

The biosynthesis of this compound diverges from that of other capsaicinoids in the fatty acid pathway:

Precursor: The synthesis of the C10 acyl group of this compound likely starts with a precursor derived from the amino acid leucine.

Chain Elongation: The initial precursor undergoes several cycles of chain elongation, where two-carbon units are sequentially added. The specific number of elongation cycles determines the final length of the fatty acid tail. To produce a C10 chain, more elongation cycles are required than for the C8 (nordihydrocapsaicin) or C9 (dihydrocapsaicin) chains.

Saturation: The acyl chain of this compound is fully saturated, meaning a reduction step occurs during the fatty acid synthesis that eliminates any double bonds. This contrasts with unsaturated capsaicinoids like capsaicin and homocapsaicin, where this reduction step is bypassed.

Therefore, the existence of this compound is a direct result of the plant's enzymatic machinery selecting a specific amino acid precursor (leucine-derived) and performing a specific number of chain elongation and reduction steps before the final condensation with vanillylamine by the enzyme capsaicin synthase.

Future Directions and Emerging Research Avenues for Dihydro Homocapsaicin Ii

Elucidating Novel Molecular Targets Beyond TRPV1

The primary molecular target for capsaicinoids is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain and heat sensation. mdpi.comnih.gov Activation of TRPV1 by capsaicinoids leads to the characteristic burning sensation. mdpi.com However, accumulating evidence suggests that the biological activities of capsaicinoids are not mediated exclusively by TRPV1. doaj.orgnih.gov Future research on Dihydro Homocapsaicin II must look beyond this well-established interaction to uncover new mechanisms of action.

Emerging studies on capsaicin (B1668287) have revealed TRPV1-independent effects, which may involve direct interactions with cellular membranes or other protein targets. doaj.orgnih.gov These findings provide a roadmap for investigating this compound. A crucial future direction is to screen this compound against a wide array of cellular targets to identify novel binding partners. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking simulations can be employed to identify proteins that interact with this compound.

For instance, capsaicin has been shown to interact with proteins involved in cellular signaling and metabolism, such as STAT3 and enzymes in the lipid metabolism pathway. nih.govnih.gov Investigating whether this compound shares these targets or possesses a unique interaction profile is a key research question. Elucidating these novel targets could explain unique biological effects and open new avenues for therapeutic development.

| Potential Target Class | Example(s) from Capsaicin Research | Rationale for this compound Investigation |

| Transcription Factors | STAT3 nih.gov | The structural similarity suggests potential interaction, possibly modulating gene expression related to inflammation or cell growth. |

| Enzymes | Proprotein convertase subtilisin/kexin type 9 (PCSK9) nih.gov | Could play a role in lipid metabolism and cardiovascular health, distinct from its sensory functions. |

| Membrane Proteins | Voltage-gated ion channels | Capsaicinoids can alter membrane properties, potentially influencing the function of other channels beyond TRPV1. doaj.org |

| Cellular Receptors | G-protein coupled receptors (GPCRs) | Exploring off-target effects on the vast GPCR family could reveal unexpected signaling pathways. |

Deeper Exploration of Biosynthetic Regulatory Networks

The biosynthesis of capsaicinoids in Capsicum plants occurs through two primary pathways: the phenylpropanoid pathway, which produces the vanillylamine (B75263) head group, and the branched-chain fatty acid pathway, which synthesizes the acyl chain. nih.govresearchgate.net this compound is formed from the condensation of vanillylamine with 9-methyldecanoic acid, a fatty acid derived from the amino acid L-isoleucine. nih.gov

Key research avenues include:

Transcriptomic analysis of Capsicum varieties with varying profiles of this compound to identify candidate regulatory genes.

Gene silencing and overexpression studies to validate the function of identified transcription factors in controlling the isoleucine-derived pathway.

Yeast one-hybrid (Y1H) and chromatin immunoprecipitation (ChIP) assays to identify the direct binding sites of these TFs on the promoters of biosynthetic genes.

A deeper understanding of these regulatory networks could enable the metabolic engineering of Capsicum plants or microbial systems to produce this compound in higher quantities, facilitating further research and potential commercial applications.

| Biosynthetic Component | Key Genes/Enzymes of Interest | Regulatory Transcription Factors (Hypothesized) |

| Phenylpropanoid Pathway | PAL, C4H, COMT | MYB family (e.g., CaMYB31), WRKY family researchgate.netnih.gov |

| Branched-Chain Fatty Acid Pathway (Isoleucine branch) | BCAT, KAS, ACL | Novel or specific MYB or bHLH factors controlling substrate specificity |

| Condensation Step | Capsaicin synthase (CS) / Pun1 researchgate.net | Pun1 expression is a key control point, likely regulated by multiple TFs. researchgate.net |

Development of Advanced Synthetic Routes for Specific Analogs with Tailored Activities

The limited availability of pure this compound from natural sources necessitates the development of efficient and scalable synthetic routes. biorxiv.org Current synthetic strategies for capsaicinoids typically involve the amidation reaction between vanillylamine and the corresponding carboxylic acid or its activated derivative. acs.orgnih.gov For this compound, this involves coupling vanillylamine with 9-methyldecanoic acid.

Future research in this area should focus on several key objectives:

Green Chemistry Approaches: Developing more environmentally friendly synthetic methods that minimize the use of hazardous reagents and solvents. Flow chemistry, for instance, offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. acs.org

Stereoselective Synthesis: The acyl chain of this compound contains a chiral center. Developing synthetic routes that can selectively produce either the (R) or (S) enantiomer is crucial. This would allow for detailed structure-activity relationship (SAR) studies to determine if the biological activity is stereospecific.

Analog Library Development: Using advanced synthetic platforms to create a library of this compound analogs with systematic modifications to the vanillyl head, the amide linker, and the aliphatic tail. This would be invaluable for probing molecular targets and optimizing biological activity for specific therapeutic applications.

| Synthetic Method | Advantages | Disadvantages | Future Development Focus |

| Batch Synthesis | Well-established, suitable for small-scale lab synthesis. nih.gov | Can be slow, less safe for scale-up, may generate more waste. | Optimization of catalysts and reaction conditions for higher yields. |

| Flow Chemistry | Faster, safer, more scalable, better process control. acs.org | Requires specialized equipment and initial setup. | Integration of in-line purification and analysis for continuous production. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Enzymes can be expensive and may have limited stability. | Discovery and engineering of novel enzymes with desired substrate specificity. |

Application of Multi-omics Approaches for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, the application of multi-omics technologies is indispensable. uclastresslab.orgresearchgate.net This approach integrates data from different molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive picture of cellular responses. nih.govmdpi.com

A future research framework could involve treating relevant biological systems (e.g., sensory neurons, cancer cell lines, or immune cells) with pure this compound and performing a time-course multi-omics analysis.

Transcriptomics (RNA-seq): Would reveal changes in gene expression, identifying pathways and biological processes modulated by the compound. This can provide clues about its mechanism of action and potential off-target effects.

Proteomics: Would identify changes in protein abundance and post-translational modifications, offering insights into the functional consequences of the observed transcriptomic changes. nih.gov

Metabolomics: Would analyze changes in the cellular metabolome, identifying alterations in metabolic pathways such as energy metabolism, lipid synthesis, or amino acid metabolism. nih.govmdpi.com This can serve as a sensitive indicator of the physiological state of the cell.

Integrating these datasets can help build comprehensive models of this compound's mechanism of action, identify potential biomarkers of its activity, and generate new hypotheses for further investigation. nih.gov

Role in Mechanistic Studies of Sensory Biology and Chemical Sensation

Future research should precisely characterize the sensory properties of this compound. This involves:

Determining Pungency Thresholds: Using sensory panel testing to establish the concentration at which this compound elicits a detectable burning sensation. Studies have shown that dihydrocapsaicin (B196133) has a lower detection threshold than capsaicin, suggesting the saturation of the acyl chain influences potency. researchgate.net Determining the threshold for this compound will provide insight into how the C10 branched chain affects sensory perception.

Mapping Sensation Localization: Investigating where the burning sensation is predominantly perceived (e.g., tongue, throat, palate). This can provide clues about the differential distribution or activation properties of sensory receptors in the oral cavity. researchgate.net

Structure-Activity Relationship at TRPV1: Using electrophysiology (e.g., patch-clamp) on cells expressing TRPV1 to quantify how this compound activates the channel. By comparing its potency, efficacy, and activation/deactivation kinetics to other capsaicinoids, researchers can build more accurate models of how the ligand's acyl chain structure influences its interaction with the receptor's binding pocket.

By using this compound as a specific chemical probe, scientists can further dissect the complex relationship between chemical structure and sensory perception, enhancing our fundamental understanding of how the nervous system detects and processes chemical stimuli.

Q & A

Q. How can researchers determine the purity and structural identity of Dihydro Homocapsaicin II?

To confirm purity and identity, use a combination of analytical techniques:

- Chromatography : Employ HPLC or LC-MS with a C18 column and a gradient mobile phase (e.g., 35–90% acetonitrile with 0.1% formic acid) to separate and quantify the compound .

- Spectroscopy : Analyze via -NMR and -NMR to verify the presence of key functional groups (e.g., aromatic hydroxyl, secondary amide) and compare spectral data with literature values .

- Mass Spectrometry : Confirm molecular weight (CHNO, theoretical 321.45 g/mol) using high-resolution MS. Note discrepancies in reported molecular weights (e.g., 319.44 vs. 321.45) due to structural analogs like Homocapsaicin II .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store the compound in a sealed glass vial at 2–8°C to prevent degradation. Avoid exposure to light, moisture, and extreme pH conditions. For long-term storage, consider lyophilization and storage under inert gas .